molecular formula C18H18F3N7O B2501160 4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide CAS No. 2379953-66-7

4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide

Cat. No.: B2501160
CAS No.: 2379953-66-7
M. Wt: 405.385
InChI Key: NXFOYKGWWFICGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide is a complex organic compound characterized by its trifluoromethyl group and a unique azetidine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step often involves coupling the azetidine intermediate with the pyridinyl-triazolopyridazine moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations[4][4].

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

4,4,4-trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c1-26(16(29)6-7-18(19,20)21)13-10-27(11-13)15-5-4-14-23-24-17(28(14)25-15)12-3-2-8-22-9-12/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFOYKGWWFICGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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